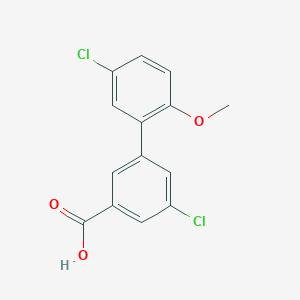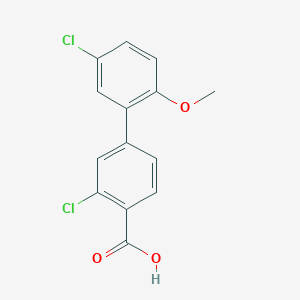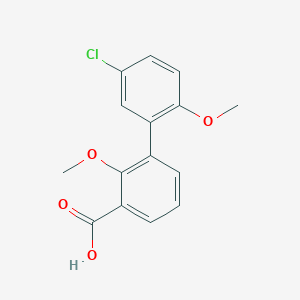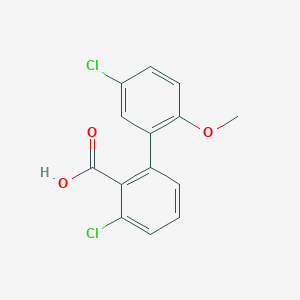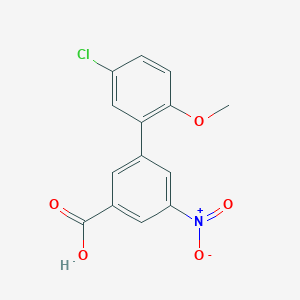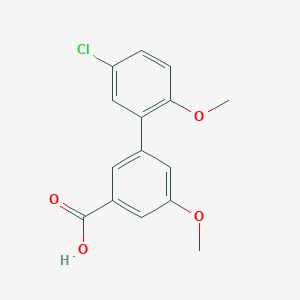
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (3-CMPBA) is a phenolic acid with a wide range of applications in scientific research. It is a white crystalline compound with a molecular weight of 250.56 g/mol and a melting point of 158-160°C. 3-CMPBA is used as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds. It has also been used in the synthesis of dyes, herbicides, and fungicides.
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics. It has also been used as a building block in the synthesis of food additives, dyes, herbicides, and fungicides. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as polymers and solvents.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is stable at room temperature and has a wide range of applications. However, it is also limited by its toxicity, which can be hazardous if not handled properly.
Direcciones Futuras
There are several potential future directions for 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential direction is to investigate its effects on cancer cells. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of bacteria, fungi, and parasites. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds.
Métodos De Síntesis
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the Friedel-Crafts acylation of 5-chloro-2-methoxyphenol with 5-methoxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as aluminum chloride, at temperatures of 100-150°C. The reaction yields a white crystalline product with a melting point of 158-160°C.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOOUALKVUSDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691108 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-71-5 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

